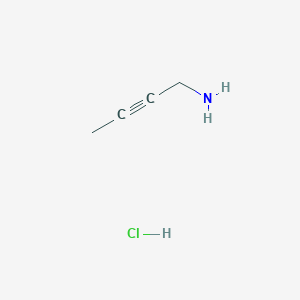

But-2-yn-1-amine hydrochloride

Description

Classification and Chemical Significance within Organic Chemistry

But-2-yn-1-amine (B3052429) hydrochloride is classified as a propargylic amine. Propargylic amines are characterized by the presence of an amino group attached to a propargyl group, which is a three-carbon unit containing a C≡C triple bond. Specifically, it is an internal propargylic amine, as the triple bond is not at the end of the carbon chain. The hydrochloride salt form means the amine group is protonated, existing as an ammonium (B1175870) chloride.

The chemical significance of propargylic amines, including But-2-yn-1-amine hydrochloride, is substantial in organic chemistry. kcl.ac.uk They are considered powerful intermediates for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. researchgate.netresearchgate.net The dual reactivity of the alkyne and amine groups allows for a diverse range of chemical transformations, such as cycloaddition, cycloisomerization, and coupling reactions. researchgate.net This versatility makes them crucial building blocks for creating molecules with potential applications in medicinal chemistry and materials science. kcl.ac.ukevitachem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 50329-23-2 | chemscene.comsigmaaldrich.com |

| Molecular Formula | C₄H₈ClN | chemscene.com |

| Molecular Weight | 105.57 g/mol | chemscene.comsigmaaldrich.com |

| IUPAC Name | but-2-yn-1-amine;hydrochloride | sigmaaldrich.com |

| InChI Key | MBLVRODWKGTSJI-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, under inert atmosphere | lookchem.comsigmaaldrich.com |

Historical Context of Propargylic Amines in Synthetic Methodologies

Propargylic amines have been recognized as important synthetic precursors for several decades. researchgate.net Their synthesis and application have evolved significantly with the development of modern catalytic systems. A cornerstone in the synthesis of propargylic amines is the multicomponent reaction known as the A³ coupling (Aldehyde-Alkyne-Amine). kcl.ac.ukacs.org This reaction, often catalyzed by copper or other transition metals, provides a direct and atom-economical route to a wide variety of propargylamines from simple starting materials. kcl.ac.ukorganic-chemistry.org

Historically, the synthesis might have involved less direct methods, such as the nucleophilic substitution of propargyl halides with amines. kcl.ac.uk However, the advent of catalytic, one-pot, three-component strategies revolutionized their accessibility. organic-chemistry.org Research has expanded to include various catalysts, including gold and copper complexes, and even metal-free conditions, broadening the scope and efficiency of propargylamine (B41283) synthesis. kcl.ac.ukorganic-chemistry.org These methodological advancements have cemented the role of propargylic amines as indispensable tools in the synthetic chemist's toolbox, enabling the construction of complex nitrogen-containing molecules with greater ease and selectivity. acs.org

Role as a Preeminent Synthetic Intermediate and Building Block

This compound's value lies in its function as a versatile synthetic intermediate. researchgate.netevitachem.com The presence of both a nucleophilic amine and a reactive alkyne functional group within the same molecule allows it to participate in a wide range of chemical reactions to form more complex structures. researchgate.net

It is a key building block for synthesizing a variety of heterocyclic compounds, which are central to medicinal chemistry. lookchem.comresearchgate.net For instance, propargylamines are precursors to nitrogen-containing heterocycles like pyrroles and pyridines. kcl.ac.ukresearchgate.netacs.org The synthesis of these rings can be achieved through reactions like intramolecular cyclization. researchgate.net An example includes the synthesis of the azafluorenone alkaloid onychine, where the N-propargyl enamine derived from the condensation of but-2-yn-1-amine with 1,3-indanedione undergoes a sequence of reactions including cyclization to form the target molecule. researchgate.net

Furthermore, the compound serves as an intermediate in the synthesis of enzyme inhibitors and other biologically active molecules. The propargylamine moiety is a known pharmacophore and its derivatives are investigated for their potential to inhibit enzymes like monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases.

Academic Relevance and Research Landscape of this compound

The academic relevance of this compound is primarily centered on its applications in medicinal chemistry and organic synthesis. Researchers are actively exploring its use as a scaffold for the development of new therapeutic agents. Propargylamine derivatives are being investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. This interest stems from the ability of the propargylamine structure to inhibit enzymes like monoamine oxidase (MAO), which are involved in the metabolism of neurotransmitters. mdpi.com

Recent research has also highlighted the potential antimicrobial properties of compounds derived from propargylamines. The unique structural features of this compound make it a valuable starting point for creating novel compounds with diverse biological activities. kcl.ac.uk The ongoing exploration of its reactivity and its incorporation into complex molecules continues to be a significant area of study, aiming to discover new pharmaceuticals and functional materials. kcl.ac.ukresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| But-2-yn-1-amine |

| 1,3-indanedione |

| Onychine |

| Pyrrole |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

but-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLVRODWKGTSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50329-23-2 | |

| Record name | but-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for But 2 Yn 1 Amine Hydrochloride

Direct Synthesis Routes to But-2-yn-1-amine (B3052429) Hydrochloride

Direct synthetic routes to but-2-yn-1-amine hydrochloride focus on the formation of the amine and its subsequent or concurrent protonation to yield the hydrochloride salt in a single procedural sequence.

Amination Strategies for Alkyne Precursors

The introduction of an amino group to an alkyne backbone is a critical step in the synthesis of but-2-yn-1-amine. One common approach involves the nucleophilic substitution of a suitable leaving group on a butynyl precursor with an amine source. For instance, the reaction of 1-halo-but-2-yne derivatives with ammonia (B1221849) or a protected amine equivalent can yield the desired product. The reactivity of the halide (I > Br > Cl) plays a significant role in the reaction conditions required.

Another strategy is the direct amination of alkynes. While less common for the synthesis of simple primary amines like but-2-yn-1-amine, hydroamination reactions, which involve the addition of an N-H bond across the carbon-carbon triple bond, represent a potent and atom-economical approach. researchgate.net These reactions are often catalyzed by transition metals. researchgate.net

Salt Formation Mechanisms and Controlled Protonation

The formation of this compound is achieved by treating the free amine with hydrochloric acid. smolecule.com This acid-base reaction involves the protonation of the lone pair of electrons on the nitrogen atom of the amine by a proton from hydrochloric acid. The resulting ammonium (B1175870) salt is typically a crystalline solid that is more stable and easier to handle than the volatile free amine.

Controlled protonation is crucial to ensure the formation of the desired salt without promoting unwanted side reactions, such as the hydration of the alkyne. This is often achieved by using a stoichiometric amount of hydrochloric acid, frequently as a solution in a non-aqueous solvent like ether or isopropanol, and performing the reaction at reduced temperatures.

Precursor Sourcing and Preparation

The primary precursor for the synthesis of but-2-yn-1-amine is typically derived from but-2-yn-1-ol. This alcohol can be converted to a variety of substrates suitable for amination. For example, treatment with a thionyl halide or a phosphorus halide can generate the corresponding halobutyne. Alternatively, activation of the hydroxyl group by conversion to a sulfonate ester (e.g., tosylate or mesylate) provides an excellent leaving group for subsequent nucleophilic substitution with an amine source.

Indirect Synthetic Pathways via But-2-yn-1-amine

Indirect routes involve the initial synthesis and isolation of the free base, but-2-yn-1-amine, which is then converted to the hydrochloride salt in a separate step.

Catalytic Approaches in But-2-yn-1-amine Synthesis (e.g., A3 coupling reaction)

The A³ coupling reaction (Aldehyde-Alkyne-Amine) is a powerful one-pot, three-component reaction for the synthesis of propargylamines. nih.govajgreenchem.com While typically used for generating more substituted amines, a variation of this reaction could potentially be adapted for the synthesis of but-2-yn-1-amine. The reaction is generally catalyzed by a metal salt, often derived from copper, gold, or iridium. nih.govajgreenchem.com The proposed mechanism involves the in-situ formation of an imine from the aldehyde and amine, which then reacts with a metal acetylide generated from the terminal alkyne. nih.gov

The A³ coupling reaction offers several advantages, including operational simplicity and high atom economy. nih.gov The development of asymmetric versions of this reaction has also been a significant area of research, allowing for the enantioselective synthesis of chiral propargylamines. nih.gov

| Catalyst System | Amine | Alkyne | Aldehyde | Solvent | Yield (%) | Reference |

| Cu(OAc)₂·H₂O | Secondary Amine | 1-(prop-2-yn-1-yl)-3,7-dimethylxanthine | Formaldehyde (B43269) | THF | 54-90 | mdpi.com |

| Ag-NHC-MOF | Aldehyde, Amine | Alkyne | - | CH₂Cl₂ | 78-99 | researchgate.net |

| CuFe₂O₄ NPs | Secondary Amine | Terminal Alkyne | Aldehyde | Solvent-free | Good | researchgate.net |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. libretexts.org This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. sigmaaldrich.commasterorganicchemistry.com For the synthesis of but-2-yn-1-amine, but-2-ynal would be reacted with ammonia to form an intermediate imine, which is then reduced.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.com More recently, reagents like 2-picoline-borane have been shown to be effective for reductive aminations under various conditions, including in water or solvent-free. sigmaaldrich.com

| Reducing Agent | Carbonyl Compound | Amine | Solvent | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde/Ketone | Primary/Secondary Amine | Various | Selectively reduces imines over carbonyls. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde/Ketone | Primary/Secondary Amine | DCE, THF | General and mild. | organic-chemistry.org |

| 2-Picoline-borane (pic-BH₃) | Aldehyde/Ketone | Primary/Secondary Amine | Methanol, Water, Neat | Stable solid, effective under various conditions. | sigmaaldrich.com |

Nucleophilic Substitution Reactions in Alkyne-Amine Formation

The formation of alkyne-amines, such as But-2-yn-1-amine, frequently involves nucleophilic substitution reactions. A prevalent method is the reaction of a terminal alkyne with a suitable electrophile after deprotonation with a strong base to form a potent acetylide nucleophile. lumenlearning.comjove.com For instance, the synthesis of 4-Chlorobut-2-yn-1-amine (B8655031) hydrochloride can be achieved through the nucleophilic substitution of 4-chloro-2-butyn-1-ol (B75936) with ammonia. This reaction is carefully controlled to mitigate side reactions like the decomposition of the alkyne.

The acetylide anion, being a strong base and nucleophile, can displace leaving groups in substitution reactions, leading to the formation of a substituted alkyne. lumenlearning.com These reactions are crucial for extending carbon chains and are fundamental in organic synthesis. lumenlearning.comquimicaorganica.org The reaction pathway is typically an S(_N)2 mechanism, where the acetylide ion attacks the electrophilic carbon from the backside. jove.com This concerted process involves the simultaneous attack of the nucleophile and departure of the leaving group. jove.com

A common synthetic route for (But-2-yn-1-yl)(methyl)amine hydrochloride involves the reaction of but-2-yn-1-amine with methylamine (B109427) in the presence of hydrochloric acid. The A3 coupling reaction, which utilizes aldehydes, amines, and alkynes, is another versatile method for generating such compounds.

Stereoselective and Enantioselective Synthesis (if applicable to derivatives)

While But-2-yn-1-amine itself is not chiral, the principles of stereoselective and enantioselective synthesis are highly relevant to its derivatives, which are common targets in medicinal chemistry. The addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines, for example, can produce δ- and ε-amino ketone derivatives with moderate to good diastereoselectivity. nih.gov These chiral amino ketones are versatile intermediates for synthesizing complex nitrogen-containing molecules, including piperidine (B6355638) alkaloids like (+)- and (−)-isosolenopsin A. nih.gov

The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, is a well-established strategy for achieving high levels of diastereocontrol in the synthesis of homopropargylamine derivatives. core.ac.uk These derivatives can then be further transformed into various heterocyclic compounds. core.ac.uk For instance, a visible light-promoted, metal- and oxidant-free method has been developed for the stereoselective synthesis of functionalized succinimides from aza-1,6-enynes, demonstrating high diastereoselectivity. rsc.org

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include temperature, solvent, reagent stoichiometry, and catalyst choice.

For the synthesis of 4-chlorothis compound, maintaining a 1:2 molar ratio of the chloroalkyne to ammonia helps to minimize the formation of byproducts. The reaction temperature is typically kept between 0–5°C to prevent the decomposition of the alkyne intermediate. In the reductive amination of aldehydes and ketones to primary amines, a cobalt catalyst has shown high activity under mild conditions of 50°C and 10 bar H(_2) pressure. d-nb.info The solvent choice is also critical; for instance, a 32% aqueous ammonia solution was found to be optimal for accelerating imine formation prior to the reduction step in a specific reductive amination reaction. d-nb.info

Table 1: Optimization of Reaction Parameters for Amine Synthesis

| Parameter | Condition | Outcome | Reference |

| Reagent Stoichiometry | 1:2 molar ratio (chloroalkyne:ammonia) | Minimizes byproducts | |

| Temperature | 0–5°C | Prevents alkyne decomposition | |

| Catalyst | 1.5 mol% cobalt | High activity in reductive amination | d-nb.info |

| Pressure | 10 bar H(_2) | Mild condition for reductive amination | d-nb.info |

| Solvent | 32% aqueous ammonia | Accelerates imine formation | d-nb.info |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes. imist.mascispace.com This involves focusing on atom economy, safer solvent selection, and the design of sustainable catalysts. scispace.comum-palembang.ac.id

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnumberanalytics.com Reactions with high atom economy are inherently "greener" as they generate less waste. libretexts.org Addition reactions, for example, are 100% atom-economical because all reactant atoms are part of the final product. matanginicollege.ac.in In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. libretexts.org The Wittig reaction, for instance, is known for its poor atom economy due to the generation of high-mass phosphorus waste. libretexts.org Designing syntheses to maximize the incorporation of all materials into the final product is a core principle of green chemistry. acs.org

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. dokumen.pub The ideal "green" solvent is non-toxic, non-hazardous, and readily available. matanginicollege.ac.in Water is often promoted as a green solvent, and when it is not suitable, alternatives like supercritical carbon dioxide or ionic liquids are considered. matanginicollege.ac.in Whenever possible, performing reactions without a solvent is the most environmentally friendly approach. dokumen.pub For instance, the synthesis of certain organic compounds can be carried out in an aqueous medium, avoiding the use of hazardous solvents like benzene (B151609). imist.ma

Catalyst Design for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering numerous benefits such as increased reaction rates, higher selectivity, and reduced energy consumption. scispace.comdiva-portal.org Catalytic reagents are superior to stoichiometric ones because they are used in smaller quantities and can often be recycled and reused. um-palembang.ac.idacs.org The development of recyclable catalysts is a key area of research for sustainable chemical production. nih.gov For example, nanostructured and reusable cobalt catalysts have been developed for the synthesis of primary amines under mild conditions. d-nb.info Similarly, nano-Ag/graphitic carbon nitride has been reported as a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. nih.gov The goal is to design catalysts that are not only highly active and selective but also derived from abundant and non-toxic materials. diva-portal.org

Chemical Reactivity and Derivatization Strategies of But 2 Yn 1 Amine Hydrochloride

Reactivity of the Alkyne Moiety (C≡C)

The alkyne group in But-2-yn-1-amine (B3052429) hydrochloride is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

Click Chemistry Applications (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne functionality of But-2-yn-1-amine hydrochloride makes it a prime substrate for "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govtcichemicals.com The most prominent example of a click reaction is the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgresearchgate.net

In this reaction, the alkyne group of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govrsc.orgnih.gov This reaction is highly efficient and regioselective, proceeding under mild conditions, often in aqueous solutions. tcichemicals.comresearchgate.netbeilstein-journals.org The resulting triazole linkage is chemically stable, being resistant to hydrolysis, oxidation, and reduction. nih.gov The CuAAC reaction has found widespread use in various fields, including medicinal chemistry, bioconjugation, and materials science, for covalently linking different molecular fragments. rsc.orgnih.govmdpi.com The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide. rsc.orgacs.org

Table 1: Key Features of Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Terminal Alkyne (e.g., But-2-yn-1-amine), Organic Azide |

| Catalyst | Copper(I) salts (e.g., CuSO₄ with a reducing agent like sodium ascorbate) nih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole nih.gov |

| Reaction Conditions | Mild, often at room temperature and in various solvents, including water researchgate.netnih.gov |

| Key Advantages | High yield, high regioselectivity, wide functional group tolerance, stable product nih.govrsc.org |

Hydration and Hydroamination Reactions

The alkyne bond can undergo hydration, which is the addition of water across the triple bond. This reaction typically requires a catalyst, such as a mercury salt, to proceed. The initial product is an enol, which then tautomerizes to the more stable keto form.

Hydroamination involves the addition of an N-H bond of an amine across the alkyne. wikipedia.org This reaction can be catalyzed by various metals, including alkali metals, alkaline-earth metals, and transition metals. wikipedia.org The regioselectivity of the addition can often be controlled by the choice of catalyst. researchgate.net Gold complexes have also been shown to be effective catalysts for the hydroamination of alkynes. acs.org The reaction can proceed intermolecularly, reacting with an external amine, or intramolecularly if another amine is present in the molecule. wikipedia.org

Hydrogenation and Reduction Pathways

The carbon-carbon triple bond can be fully or partially reduced through hydrogenation. Complete reduction to the corresponding alkane, butane-1-amine, can be achieved using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com

Partial reduction to the corresponding alkene, but-2-en-1-amine, can also be accomplished. The stereochemistry of the resulting alkene (cis or trans) can be controlled by the choice of catalyst and reaction conditions. For example, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) typically yields the cis-alkene.

Other reducing agents like sodium in liquid ammonia (B1221849) can be used to produce the trans-alkene. thieme-connect.de

Cycloaddition Reactions (excluding biological applications)

Beyond the CuAAC reaction, the alkyne moiety can participate in other cycloaddition reactions. libretexts.org For instance, it can act as a dienophile in Diels-Alder reactions, particularly when activated by an electron-withdrawing group, though this is less common for simple alkynes. It can also undergo [2+2] cycloadditions, especially under photochemical conditions, to form cyclobutene (B1205218) derivatives. libretexts.org Ketenes can also react with alkynes in a thermal [2+2] cycloaddition. libretexts.org Furthermore, 1,3-dipolar cycloadditions with various dipoles, such as nitrile oxides or azomethine ylides, can lead to the formation of five-membered heterocyclic rings. libretexts.org

Reactivity of the Amine Moiety (-NH2)

The primary amine group in this compound is nucleophilic and basic, allowing it to participate in a variety of reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it a good nucleophile. msu.edu It can readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form secondary and tertiary amines. evitachem.com This reaction proceeds via an SN2 mechanism. msu.edu The reactivity can be influenced by steric hindrance around the amine and the nature of the electrophile. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. msu.edu

The amine group can also react with acyl chlorides or anhydrides to form amides. libretexts.org This acylation reaction is a common method for protecting the amine group or for synthesizing more complex molecules.

Table 2: Examples of Nucleophilic Substitution Reactions of the Amine Moiety

| Electrophile | Product Type |

| Alkyl Halide (R-X) | Secondary Amine (R-NH-CH₂-C≡C-CH₃) |

| Acyl Chloride (R-COCl) | Amide (R-CO-NH-CH₂-C≡C-CH₃) |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (R-SO₂-NH-CH₂-C≡C-CH₃) |

Acylation and Alkylation Reactions

The primary amine functionality of this compound is a versatile nucleophile that readily participates in acylation and alkylation reactions, providing a straightforward route to a diverse range of N-substituted derivatives. These reactions are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

Acylation Reactions

Acylation of but-2-yn-1-amine involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically through reaction with acyl chlorides, anhydrides, or esters. The reaction with acyl chlorides is particularly vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of a stable N-alkynyl amide. chemguide.co.uk Due to the amine's basicity, an excess of the amine or an external base is often used to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Formylation, a specific type of acylation, can be achieved using various reagents like formic acid or its derivatives. mdpi.com For instance, N-formylation of amino acids has been reported using a mixture of formic acid and acetic anhydride. mdpi.com These reactions are crucial for installing a protecting group on the amine or for synthesizing formamide-containing target molecules. mdpi.com

The selectivity of acylation can be an important consideration, especially in molecules with multiple nucleophilic sites. While in some cases acylation can be selective, factors like pH and the nature of the acylating agent play a crucial role. cdnsciencepub.com

Alkylation Reactions

Alkylation of but-2-yn-1-amine introduces an alkyl group to the nitrogen atom. The primary amine can act as a nucleophile, reacting with alkyl halides in a nucleophilic substitution reaction. smolecule.com This process can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts if over-alkylation occurs. To control the degree of alkylation, the use of protecting groups on the amine, such as a tert-butoxycarbonyl (Boc) group, may be necessary. After alkylation, the protecting group can be removed under appropriate conditions.

Phase transfer catalysis (PTC) has been shown to be an effective method for the alkylation of related nitrogen-containing heterocyclic compounds, using various alkylating agents in the presence of a base and a phase transfer catalyst. researchgate.net This methodology often allows for exhaustive alkylation of available nitrogen atoms. researchgate.net

Reductive amination represents an alternative pathway to N-alkylation. This method involves the reaction of the amine with an aldehyde or ketone to form an imine or Schiff base intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Acylation | Ethanoyl chloride | N-(But-2-yn-1-yl)acetamide | Vigorous reaction, often requires a base. chemguide.co.uk |

| Formylation | Formic acid/Acetic anhydride | N-(But-2-yn-1-yl)formamide | Used for protection or synthesis of formamides. mdpi.com |

| Alkylation | Propargyl bromide | N,N-Di(prop-2-yn-1-yl)amine | Potential for over-alkylation. |

Schiff Base Formation and Imine Chemistry

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. ajol.info This reaction involves the formation of a carbon-nitrogen double bond (azomethine group, -C=N-) and is a cornerstone of imine chemistry. ajol.infonih.gov

The general reaction can be represented as: R-CHO + H₂N-CH₂-C≡C-CH₃ ⇌ R-CH=N-CH₂-C≡C-CH₃ + H₂O (Aldehyde) + (But-2-yn-1-amine) ⇌ (Schiff base) + (Water)

Schiff bases derived from but-2-yn-1-amine are valuable synthetic intermediates. The imine functionality itself can undergo further reactions, and the presence of the alkyne moiety offers a site for subsequent transformations, such as cycloaddition reactions. The reductive amination process, mentioned in the previous section, relies on the in situ formation of a Schiff base, which is then immediately reduced.

The stability and reactivity of the resulting Schiff base can be influenced by the nature of the carbonyl compound used. Aromatic aldehydes, for instance, often form stable, crystalline Schiff bases. nih.gov These compounds have been investigated for a wide range of applications, including in medicinal chemistry and as ligands for metal complexes. nih.gov

Ligand Coordination in Organometallic Chemistry

But-2-yn-1-amine and its derivatives are attractive candidates for use as ligands in organometallic chemistry. The presence of two distinct potential coordination sites—the nitrogen lone pair of the amine and the π-system of the alkyne—allows for versatile binding modes to metal centers. Organometallic compounds, defined by the presence of at least one metal-carbon bond, have a vast and varied structural chemistry, and the rational design of ligands is key to controlling their properties and reactivity. acs.org

The amine group can act as a simple σ-donor ligand, coordinating to a metal center through its lone pair of electrons. This is a common feature of many amine-containing ligands used in catalysis and medicinal chemistry. acs.orgrsc.org

More interestingly, the bifunctional nature of but-2-yn-1-amine allows it to act as a chelating or bridging ligand. It can coordinate to a single metal center through both the nitrogen atom and the alkyne's π-bond, forming a stable metallacycle. Alternatively, it can bridge two different metal centers, with the amine coordinating to one metal and the alkyne to another.

The coordination of the alkyne moiety to a transition metal can activate the C≡C triple bond, making it more susceptible to nucleophilic attack or other transformations. This principle is the basis for many metal-catalyzed reactions involving alkynes. For example, gold-catalyzed cyclo-isomerization of but-2-yn-1-ols has been shown to be enabled by a bifunctional phosphine (B1218219) ligand, highlighting the importance of ligand design in such transformations. acs.org Similarly, ruthenium complexes have been used for the hydrogen-borrowing reductive amination of amines, showcasing the role of organometallic catalysts in amine functionalization. rsc.org

The resulting organometallic complexes containing the but-2-yn-1-amine scaffold have potential applications in catalysis, materials science, and as therapeutic agents. acs.org For example, azaheteroaromatics, which can be synthesized from precursors containing amine and alkyne functionalities, are known to be effective ligands in organometallic catalysis. acs.org

Dual Functionalization Strategies Involving Both Moieties

A key advantage of this compound as a synthetic building block is the potential for dual functionalization, modifying both the amine and the alkyne groups. This allows for the rapid construction of molecular complexity from a simple starting material. These strategies can involve sequential reactions or elegant one-pot transformations that address both functional groups.

One powerful sequential strategy involves first functionalizing the amine group, for example through acylation or alkylation, and then exploiting the reactivity of the alkyne. A prominent example of this is the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction. beilstein-journals.org In this approach, an N-substituted but-2-yn-1-amine derivative can react with an organic azide to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This method has been used to functionalize N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers prior to polymerization, demonstrating a facile method to append various functional groups to a polymer backbone. rsc.org

Another approach involves reactions where both the amine and alkyne participate in the same transformation. Transition metal-catalyzed reactions have been developed for the direct α-C-H functionalization of amines with alkynes. chemrxiv.org While challenging, a nickel-catalyzed C-H alkenylation of protected amines with alkynes has been reported, providing access to allylic amines. chemrxiv.org This type of reaction directly couples the α-carbon of the amine with one of the alkyne carbons.

Furthermore, intramolecular reactions can be designed to involve both functional groups. For instance, a primary amine can be coupled with a ketone containing a leaving group at the ω-position. The in-situ-formed imine can then undergo an intramolecular cyclization via nucleophilic attack on the carbon bearing the leaving group, leading to the formation of N-heterocycles. This strategy has been used to synthesize 2-alkynyl-substituted pyrrolidines. uantwerpen.be

Table 2: Examples of Dual Functionalization Strategies

| Strategy | Description | Key Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Sequential: Amine Alkylation + CuAAC | The amine is first alkylated, followed by a click reaction on the alkyne with an azide. | 1. Alkyl halide, base; 2. Organic azide, CuSO₄, Ascorbate | N-Alkyl, C-triazolyl substituted derivative. rsc.org |

| Catalytic C-H Alkenylation | Direct coupling of the amine's α-C-H bond with an alkyne. | Ni-catalyst, specific ligands (IPr, PCy₃) | Allylic amine. chemrxiv.org |

Reaction Mechanism Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. Mechanistic studies often involve kinetic investigations to determine reaction rates and the influence of various parameters, as well as the use of mechanistic probes to identify transient intermediates.

Kinetic Investigations

Kinetic studies provide quantitative insight into reaction pathways. For reactions involving the amine group, such as the formation of glycosylamines from the reaction of amines with reducing sugars, the kinetics have been shown to be dependent on pH, buffer composition, and the concentration of the reactants. nih.gov Such reactions often follow a pseudo-first-order reversible scheme, where the forward rate is dependent on the sugar concentration while the reverse rate is not. nih.gov

For reactions involving the alkyne moiety, the kinetics of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been extensively studied. The reaction rate is dramatically accelerated (by factors of up to 10⁷) compared to the uncatalyzed Huisgen cycloaddition. beilstein-journals.org The rate is also highly dependent on the nature of the copper source and the ligands used. Tris(2-benzimidazolylmethyl)amine ligands, for example, have been shown to greatly accelerate the CuAAC reaction, with the specific rate enhancement depending on the substitution of the benzimidazole (B57391) ring. beilstein-journals.org In contrast, other ligands may slow down the reaction or have no effect. beilstein-journals.org

Kinetic studies of the reactions of amines with other electrophiles, such as β-lactones, have also been performed. uni-muenchen.de By following the reaction progress over time, typically using techniques like NMR spectroscopy, second-order rate constants (k_N) can be determined, providing a measure of the nucleophilicity of the amine under specific conditions. uni-muenchen.de

Mechanistic Probes and Intermediates

The unique structure of but-2-yn-1-amine allows its derivatives to be used as mechanistic probes. The terminal alkyne group is a particularly useful handle for "click" chemistry, which can be employed in photoaffinity labeling (PAL) experiments to identify the cellular targets of bioactive molecules. nih.gov In a typical PAL experiment, a probe molecule is designed with three key features: a recognition element, a photoreactive group (like a diazirine), and a bioorthogonal handle (the alkyne). Upon photoactivation, the probe covalently binds to its target protein. The alkyne handle is then used to "click" on a reporter tag (e.g., a fluorophore or biotin), allowing for the visualization and identification of the labeled protein. nih.govnih.gov

The identification of reaction intermediates is also key to elucidating reaction mechanisms. In the carbonylative cyclization of diaryl alkynes with O-(1-adamantyl)oxyamine, key N-adamantanyloxy-acrylamide intermediates were isolated by stopping the reaction before completion, providing direct evidence for the proposed reaction pathway. chinesechemsoc.org Similarly, the mechanism of the reaction between acyl chlorides and amines is understood to proceed through a tetrahedral intermediate, which can be inferred from the reaction products and kinetics. chemguide.co.uk Computational studies, such as those using Density Functional Theory (DFT), can also provide valuable insights into the structures and energies of transition states and intermediates that may be too transient to observe experimentally. acs.org

Synthesis of Structurally Diverse Derivatives for Academic Exploration

The bifunctional nature of this compound, possessing both a primary amine and an internal alkyne, makes it a valuable and versatile building block in synthetic organic chemistry. This duality allows for a wide array of chemical transformations, enabling the synthesis of structurally diverse molecules for academic and medicinal chemistry research. Key derivatization strategies focus on reactions at the nucleophilic nitrogen atom and transformations involving the carbon-carbon triple bond.

Derivatization via N-Alkylation and N-Acylation

The primary amine group of but-2-yn-1-amine is readily functionalized through standard N-alkylation and N-acylation reactions.

N-Alkylation: This fundamental transformation introduces new substituents onto the nitrogen atom. A common method involves the reaction of the amine with alkyl halides in the presence of a base to neutralize the acid formed during the reaction. For instance, the alkylation of a primary amine with propargyl bromide is a well-documented method for producing secondary amines. More advanced and efficient methods for N-alkylation include the "borrowing hydrogen" pathway. This process, often catalyzed by metal complexes like iridium-based catalysts, involves the temporary oxidation of a primary alcohol to an aldehyde, which then reacts with an amine to form an imine. The subsequent in-situ reduction of the imine yields the N-alkylated amine. acs.org This methodology offers a greener alternative to traditional alkylation with alkyl halides. acs.org

N-Acylation: The reaction of but-2-yn-1-amine with acylating agents such as acyl chlorides or anhydrides provides a straightforward route to amide derivatives. For example, the coupling of an acyl chloride with a similar compound, 4-(benzyl(methyl)amino)but-2-yn-1-amine, proceeds efficiently in a solvent like dichloromethane (B109758) to yield the corresponding amide. vulcanchem.com This reaction is fundamental in peptide synthesis and for modifying the electronic and steric properties of the amine.

Multicomponent Reactions

But-2-yn-1-amine and its derivatives are excellent substrates for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step.

A³-Coupling (Amine-Alkyne-Aldehyde): The A³-coupling reaction is a powerful tool for synthesizing propargylamines. In a typical setup, an alkyne, an aldehyde (often formaldehyde), and a secondary amine react in the presence of a copper catalyst, such as copper(II) acetate, to form a new propargylamine (B41283). mdpi.com For example, theobromine (B1682246) was first reacted with propargyl bromide to form 1-(prop-2-yn-1-yl)-3,7-dimethylxanthine. This alkyne then underwent a three-component reaction with formaldehyde (B43269) and various secondary amines (like diisopropylamine (B44863) or azocane) catalyzed by copper(II) acetate monohydrate, yielding complex nitrogen-substituted 1-(4-(amino)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-diones in good yields (54–90%). mdpi.com

Cycloaddition and Cyclization Reactions

The internal alkyne functionality of but-2-yn-1-amine derivatives is a gateway to a vast range of heterocyclic compounds through cycloaddition and cyclization reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," the CuAAC reaction provides an efficient and highly regioselective method for synthesizing 1,2,3-triazoles. The terminal alkyne of a propargylamine derivative can react with an organic azide in the presence of a copper(I) catalyst to form a stable triazole ring. nih.gov This reaction is widely used for bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions. nih.gov

[2+2+2] Cycloaddition: This reaction involves the cyclotrimerization of three alkyne units to form a benzene (B151609) ring. Transition metal catalysts, particularly those based on rhodium (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃]) or cobalt, are often employed. rsc.org Intramolecular versions of this reaction, using diynes tethered to a third alkyne, can generate fused heterocyclic systems. For example, N-tosylated diynes react with alkynes like propargyl alcohol in the presence of a rhodium catalyst to produce isoindoline (B1297411) derivatives. rsc.org

Intramolecular Annulation: N-alkynyl anilines, which are structurally related to derivatives of but-2-yn-1-amine, can undergo intramolecular cyclization to form important heterocyclic cores. In one study, ortho-nitro N-alkynylanilines were first reduced to the corresponding diamines. Subsequent treatment with tin(II) chloride (SnCl₂·2H₂O) catalyzed a cascade reaction. Depending on the substituents, this cascade resulted in either the formation of 2-methylquinoxalines or, through a formal 6-endo-dig cyclization, quinolin-8-amines in good yields (68-75%). rsc.org

The following table summarizes the key derivatization strategies for but-2-yn-1-amine and related structures.

| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Resulting Derivative Class | Reference(s) |

| N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | Primary Amine | Secondary/Tertiary Amines | |

| Borrowing Hydrogen | Alcohols, Metal Catalyst (e.g., Iridium complex) | Primary Amine | N-Alkylated Amines | acs.org |

| N-Acylation | Acyl chlorides, Anhydrides | Primary Amine | Amides | vulcanchem.com |

| A³-Coupling | Aldehyde, Secondary Amine, Copper Catalyst (e.g., Cu(OAc)₂) | Alkyne and external Amine | Propargylamines | mdpi.com |

| CuAAC (Click Chemistry) | Organic Azides, Copper(I) Catalyst | Alkyne | 1,2,3-Triazoles | nih.gov |

| [2+2+2] Cycloaddition | Alkynes, Rhodium or Cobalt Catalysts | Alkyne | Substituted Benzenes, Fused Heterocycles | rsc.org |

| Intramolecular Annulation | Tin(II) Chloride (SnCl₂·2H₂O) | Alkyne and Amine (in N-alkynyl anilines) | Quinoxalines, Quinolines | rsc.org |

But 2 Yn 1 Amine Hydrochloride As a Versatile Building Block in Complex Chemical Architecture

Construction of Heterocyclic Systems

The dual functionality of but-2-yn-1-amine (B3052429) is strategically employed in the synthesis of various heterocyclic compounds. The amine group can act as a nucleophile to form an initial bond, while the alkyne moiety can participate in subsequent cyclization reactions, often promoted by transition metal catalysts or thermal conditions.

But-2-yn-1-amine is a key precursor for synthesizing substituted pyrroles and pyridines, foundational scaffolds in medicinal chemistry and materials science.

Pyrroles: Rhodium-catalyzed reactions of alkylpropargylamines, such as but-2-yn-1-amine, with a mixture of carbon monoxide and hydrogen (CO/H2) can yield substituted pyrroles. For instance, the reaction of but-2-yn-1-amine under these conditions produces 3-methylpyrrole. publish.csiro.au This method provides a route to pyrroles with specific substitution patterns that can be difficult to achieve through other synthetic strategies. publish.csiro.au

Pyridines: Polysubstituted pyridines can be synthesized through a transition-metal-free approach by the thermal cyclization of N-propargyl enamines. researchgate.net These enamines can be formed from the condensation of a primary amine like but-2-yn-1-amine with a carbonyl compound. The subsequent intramolecular cyclization leads to the formation of the pyridine (B92270) ring. researchgate.net A notable application involves the reaction of but-2-yn-1-amine with α,β-unsaturated carbonyl compounds, which, in the presence of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and magnesium sulfate (B86663) (MgSO4), yields polysubstituted pyridine derivatives. mdpi.com

The table below summarizes the synthesis of a specific pyridine derivative using a related propargylamine (B41283), illustrating the general reaction pathway.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| α,β-Unsaturated Carbonyl | Propargylamine Hydrochloride | DBU, MgSO₄ | Polysubstituted Pyridine | Moderate to Good | mdpi.com |

| 6-bromo-4-methylpyridin-2-amine | Propargyl amines | Pd(PPh₃)₄, CuI, Et₃N | Substituted 2-Aminopyridines | 28–93% | nih.gov |

The reactivity of but-2-yn-1-amine extends to the construction of more complex fused and polycyclic systems. These reactions often involve a cascade of bond-forming events initiated by the amine and alkyne functionalities.

A significant example is the total synthesis of Onychine, an azafluorenone alkaloid. researchgate.net This synthesis is achieved through the dehydration condensation of but-2-yn-1-amine with 1,3-indanedione. researchgate.netmdpi.com The resulting N-propargyl enamine undergoes a sequence of transformations including an aza-Claisen rearrangement, tautomerization, a 1,5-sigmatropic hydrogen shift, and a 6π-electron cyclization, followed by oxidation to yield the final fused polycyclic product. mdpi.com This reaction showcases the utility of but-2-yn-1-amine in building intricate molecular frameworks in a highly efficient manner.

| Reactant 1 | Reactant 2 | Key Reaction Steps | Product | Yield | Reference |

| But-2-yn-1-amine | 1,3-indanedione | Dehydration condensation, aza-Claisen rearrangement, 6π-electron cyclization, oxidation | Onychine | 61% (for N-propargyl enamine intermediate) | researchgate.netmdpi.com |

Role in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy in generating molecular complexity. Amine hydrochloride salts are often utilized in MCRs to construct diverse heterocyclic libraries. rsc.org The but-2-yn-1-amine hydrochloride scaffold is well-suited for such reactions, providing both a nucleophilic amine and an electrophilic alkyne that can react sequentially with other components.

For example, MCRs are used to synthesize indole-fused seven-membered heterocycles by reacting an indole, formaldehyde (B43269), and an amine hydrochloride salt. rsc.org While this specific example uses various aliphatic amines, the principle applies to this compound, allowing for the incorporation of the butynyl functional group into the final complex structure. These reactions often proceed through a double Mannich-type reaction, where the amine participates in the formation of multiple new bonds in one pot. rsc.orgresearchgate.net

Precursor for Advanced Organic Reagents and Catalysts (non-biological)

This compound serves as a starting material for the synthesis of more complex molecules that can act as specialized reagents or ligands for catalysis. The internal alkyne and primary amine are handles for further functionalization.

For instance, but-2-yn-1-amine can be N-propargylated to produce N-(but-2-yn-1-yl)(prop-2-yn-1-yl)amine. chemspider.combiosynth.com The resulting dipropargylamine (B1361397) derivative, with its two alkyne functionalities and a central tertiary amine, can serve as a ligand for transition metals, potentially forming catalysts for various organic transformations. The nitrogen atom can coordinate to a metal center, while the alkyne groups can be further modified or participate directly in catalytic cycles.

Scaffold Construction for Materials Science (e.g., polymer chemistry, non-biological)

In materials science, building blocks with specific functionalities are required to construct polymers and other materials with desired electronic, optical, or physical properties. The alkynyl group in this compound is particularly useful for this purpose.

A key application is in the synthesis of N-alkynylated monomers for electropolymerization. For example, a general strategy involves the Buchwald–Hartwig amination of a dibrominated aromatic core, such as 3,3′-dibromo-2,2′-bithiophene, with an alkynyl amine like pent-4-yn-1-amine. rsc.orgsemanticscholar.org This creates a monomer with a terminal alkyne group. This alkyne can then be used for post-polymerization modification via "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition with azide-containing compounds. rsc.org This approach allows for the creation of functionalized conductive polymers. This compound can be envisioned as a valuable monomer in similar synthetic strategies, introducing the internal butynyl group into a polymer backbone, which can influence the material's final properties and provide sites for further reactions.

| Monomer Precursor 1 | Monomer Precursor 2 (Alkynyl Amine) | Reaction Type | Resulting Monomer | Potential Application | Reference |

| 3,3′-dibromo-2,2′-bithiophene | pent-4-yn-1-amine | Buchwald–Hartwig Amination | N-alkynylated dithienopyrrole | Functionalized Conductive Polymers | rsc.orgsemanticscholar.org |

Advanced Spectroscopic and Structural Elucidation of But 2 Yn 1 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the proton and carbon frameworks of but-2-yn-1-amine (B3052429) hydrochloride and its derivatives. researchgate.netipb.pt

1H NMR and 13C NMR Data Interpretation

The 1H NMR spectrum of but-2-yn-1-amine hydrochloride would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH3) adjacent to the alkyne would typically appear as a triplet in the upfield region of the spectrum. The methylene (B1212753) protons (CH2) next to the nitrogen atom would be deshielded and appear as a quartet further downfield. The amine protons (NH3+) would likely present as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org

In the 13C NMR spectrum, the carbon atoms of the alkyne group would have characteristic chemical shifts in the range of approximately 70-90 ppm. The methyl carbon would be found at a higher field, while the methylene carbon attached to the nitrogen would be shifted downfield due to the electron-withdrawing effect of the amino group. libretexts.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| CH3 | ~1.8 | ~3 |

| C≡C | - | ~75, ~80 |

| CH2 | ~3.6 | ~30 |

| NH3+ | Broad, variable | - |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.ptsdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edulibretexts.orgua.es For this compound, a cross-peak would be observed between the methyl and methylene protons, confirming their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edulibretexts.org It would show a correlation between the methyl protons and the methyl carbon, as well as between the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduuvic.ca For instance, the methyl protons would show a correlation to the alkyne carbons, and the methylene protons would also show correlations to the alkyne carbons, thus establishing the but-2-yn-1-amine backbone.

These 2D NMR experiments are crucial for the structural elucidation of more complex derivatives of but-2-yn-1-amine, where the substitution patterns can lead to more intricate spectra. hud.ac.ukmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. rsc.orgmdpi.comscispace.com For this compound, HRMS would confirm the molecular formula C4H8ClN. The protonated molecule, [M+H]+, would be observed with a precise m/z value. uni.lu

Table 2: Predicted HRMS Data for But-2-yn-1-amine

| Adduct | m/z |

| [M+H]+ | 70.065122 |

| [M+Na]+ | 92.047064 |

Source: PubChemLite, Predicted Collision Cross Section values. uni.lu

Fragmentation Pathways and Mechanism Elucidation

In the mass spectrometer, the molecular ion of but-2-yn-1-amine can undergo fragmentation, providing valuable structural information. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

For but-2-yn-1-amine, the alpha-cleavage would result in the loss of a propyl radical, leading to the formation of a resonance-stabilized iminium ion. The analysis of these fragmentation patterns helps to confirm the structure of the parent molecule and can be used to identify unknown derivatives. libretexts.org The study of fragmentation pathways in related alkynylamine systems can provide further insights into the behavior of these molecules under mass spectrometric conditions. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. nottingham.ac.uk

For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary ammonium (B1175870) group (NH3+) would appear as a broad band in the region of 3200-2800 cm-1. The C-N stretching vibration would be observed in the 1250-1020 cm-1 range for an aliphatic amine. orgchemboulder.com The C≡C stretching of the internal alkyne is typically weak and may be observed around 2260-2100 cm-1. fabad.org.tr

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) |

| N-H (Ammonium) | Stretch | 3200-2800 (broad) |

| C-H (Alkyl) | Stretch | 2960-2850 |

| C≡C (Alkyne) | Stretch | 2260-2100 (weak) |

| N-H (Amine) | Bend | 1650-1580 |

| C-N (Amine) | Stretch | 1250-1020 |

Source: General IR spectroscopy principles for amines. libretexts.orgorgchemboulder.com

The precise positions of these bands can provide additional information about the molecular environment and are valuable for confirming the presence of key functional groups in this compound and its derivatives. hud.ac.uk

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of this compound are held together in a crystal lattice by a network of intermolecular forces. The primary and most significant of these are the strong ion-ion interactions between the positively charged ammonium group (R-NH₃⁺) and the negatively charged chloride anion (Cl⁻). libretexts.org

Additionally, hydrogen bonding plays a crucial role. The protons of the ammonium group act as hydrogen bond donors, forming robust N-H···Cl hydrogen bonds with the chloride ions. researchgate.net These interactions are fundamental to the stability of the crystal lattice. In analogous anilinium chloride salts, these hydrogen bonds dictate the formation of extensive sheets or bilayers within the crystal structure. researchgate.net

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Energy | Significance |

|---|---|---|---|---|

| Ion-Ion | But-2-yn-1-ammonium (C₄H₈N⁺) | Chloride (Cl⁻) | Strong | Primary force governing crystal lattice formation. |

| Hydrogen Bonding | Ammonium Group (N-H) | Chloride (Cl⁻) | Strong, directional | Dictates specific packing motifs and stabilizes the lattice. researchgate.net |

| Van der Waals | Alkyl chain (C-H) | Adjacent Molecules | Weak, non-directional | Contributes to overall packing efficiency and density. libretexts.org |

The conformation of this compound in the solid state is largely dictated by the rigid geometry of the alkyne group and the tetrahedral arrangement around the protonated nitrogen atom. The C-C≡C-C backbone of the butynyl group is expected to be nearly linear. Rotation is possible around the C-C and C-N single bonds, but in the crystalline form, the molecule will adopt a single, low-energy conformation. uzh.chscispace.com

The specific torsion angles defining the molecular shape are fixed within the crystal lattice. Analysis of similar small molecule hydrochloride salts by X-ray diffraction reveals that the conformation is often one that allows for the most efficient crystal packing and maximization of stabilizing intermolecular forces, particularly hydrogen bonding. researchgate.netacs.org The final solid-state conformation represents a balance between these stabilizing interactions and any inherent steric strain within the molecule.

Spectroscopic Methodologies for Purity and Identity Confirmation

Spectroscopic techniques are indispensable for verifying the chemical identity and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard methods employed for this purpose. ambeed.comambeed.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. uobasrah.edu.iq

In the ¹H NMR spectrum, the protons attached to the carbon adjacent to the ammonium group are expected to be shifted downfield due to the electron-withdrawing effect of the positive charge. The methyl protons at the other end of the alkyne will appear as a triplet, coupled to the methylene protons. The methylene protons themselves will exhibit more complex splitting patterns due to coupling with both the methyl and ammonium protons.

The ¹³C NMR spectrum is characterized by its wide chemical shift range, typically allowing for the resolution of a distinct signal for each unique carbon atom. libretexts.org The carbons of the alkyne bond (C≡C) are particularly characteristic, appearing in a specific region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|---|

| C1 | CH₃ | ~1.8 | ~3 | Signal would be a triplet. |

| C2 | C≡ | - | ~75 | Alkyne carbon. |

| C3 | ≡C | - | ~80 | Alkyne carbon. |

| C4 | CH₂ | ~3.5 | ~28 | Signal would be a multiplet, shifted downfield by N⁺. masterorganicchemistry.com |

| N-H | NH₃⁺ | ~8-9 | - | Broad signal, exchangeable with D₂O. |

Note: Predicted values are estimates based on standard chemical shift tables and data for similar compounds. Actual values may vary based on solvent and experimental conditions. docbrown.info

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. oup.com For this compound, several key absorptions confirm its identity:

N-H Stretching: A very broad and strong absorption is expected in the range of 2500-3000 cm⁻¹. This is characteristic of the stretching vibrations of the N-H bonds in an ammonium salt. spectroscopyonline.com

C-H Stretching: Absorptions for sp³ C-H bonds (in the CH₃ and CH₂ groups) typically appear just below 3000 cm⁻¹.

C≡C Stretching: A weak to medium intensity band is expected in the 2100-2260 cm⁻¹ region, characteristic of the carbon-carbon triple bond. This peak can sometimes be weak or absent in symmetrical alkynes, but it is expected to be present here.

N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ corresponds to the bending vibration of the N-H bonds in the ammonium group. researchgate.net

These spectroscopic methods, when used in combination, provide a robust and reliable means of confirming the structure and purity of this compound, ensuring its suitability for further research applications. nih.gov

Computational and Theoretical Investigations of But 2 Yn 1 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed examination of molecular properties based on the principles of quantum mechanics.

The geometry of But-2-yn-1-amine (B3052429) hydrochloride is characterized by distinct bonding environments. The but-2-yne core contains two sp-hybridized carbon atoms forming the triple bond, resulting in a linear C-C≡C-C backbone. The terminal methyl group and the aminomethyl group are attached to this linear chain. The carbon atom of the aminomethyl group (-CH2NH3+) is sp3-hybridized, leading to a tetrahedral geometry for its substituents.

Conformational analysis of the molecule would focus on the rotation around the C-C single bonds. The most significant of these is the bond between the sp-hybridized carbon of the alkyne and the sp3-hybridized carbon of the aminomethyl group. Rotation around this bond would be explored to identify the most stable conformers. Energy minima would likely correspond to staggered conformations that minimize steric hindrance between the bulky ammonium (B1175870) group and the methyl group at the other end of the molecule. Theoretical calculations would typically employ methods like molecular mechanics or quantum mechanics to generate a potential energy surface as a function of this dihedral angle, revealing the global and local energy minima.

Table 1: Predicted Geometrical Parameters for But-2-yn-1-amine Cation

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C-C (sp-sp3) | ~1.47 Å |

| Bond Length | C-N | ~1.49 Å |

| Bond Angle | C-C≡C | ~178-180° |

| Bond Angle | H-C-H | ~109.5° |

Note: These are illustrative values based on standard bond lengths and angles for similar chemical environments. Precise values would be obtained from specific geometry optimization calculations.

The electronic structure of But-2-yn-1-amine hydrochloride is significantly influenced by the presence of the π-systems of the alkyne and the electronegative ammonium group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity.

The HOMO is expected to be localized primarily on the C≡C triple bond, which represents the most electron-rich region and the site of highest polarizability. The electrons in the π-orbitals of the alkyne are the most accessible for donation in a chemical reaction.

Conversely, the LUMO is likely centered on the protonated amine group (-NH3+). The positive charge and the electronegativity of the nitrogen atom make this group a prime electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 2: Conceptual Frontier Molecular Orbital Characteristics

| Orbital | Primary Location | Role in Reactivity |

|---|---|---|

| HOMO | C≡C π-system | Nucleophilic/Electron Donor Site |

Quantum chemical calculations can accurately predict spectroscopic data. For Infrared (IR) spectroscopy, calculations would determine the vibrational frequencies corresponding to specific bond stretches and bends. Key predicted peaks would include the C≡C triple bond stretch (typically weak in symmetrically substituted alkynes but observable), C-H stretches from the methyl and methylene (B1212753) groups, and N-H stretches from the ammonium group.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical methods like the Gauge-Including Atomic Orbital (GIAO) method can predict chemical shifts (δ). The proton (¹H) NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene protons adjacent to the alkyne, and the protons on the nitrogen. Similarly, the carbon-¹³ (¹³C) NMR spectrum would provide signals for the sp-hybridized carbons of the alkyne and the sp3-hybridized carbons of the methyl and aminomethyl groups. These predicted spectra serve as invaluable tools for interpreting experimental data. nih.govmdpi.com

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can elucidate potential reaction mechanisms involving this compound. arxiv.org For instance, modeling its reaction with a nucleophile would involve mapping the potential energy surface to identify the transition state—the highest energy point along the reaction coordinate. nih.govnih.gov This analysis provides the activation energy, which is crucial for determining the reaction rate. arxiv.org Computational methods can visualize the geometry of the transition state, revealing the nature of bond-making and bond-breaking processes. pku.edu.cn

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. longdom.org DFT calculations are instrumental in performing the analyses mentioned above, including geometry optimization, FMO analysis, and the prediction of spectroscopic properties. mdpi.comnih.gov Functionals like B3LYP, paired with appropriate basis sets (e.g., 6-31G*), are commonly employed to model the electronic structure and properties of organic molecules, providing results that are often in excellent agreement with experimental data. nih.govals-journal.com

Molecular Dynamics Simulations (if relevant for larger assemblies)

While quantum chemical calculations focus on single molecules or small clusters, Molecular Dynamics (MD) simulations can model the behavior of this compound in a larger system, such as in solution or in a crystal lattice. ulisboa.pt MD simulations treat atoms as classical particles and use force fields to describe their interactions. researchgate.net This approach can simulate the molecule's movement over time, providing insights into its solvation dynamics, conformational flexibility in a condensed phase, and interactions with surrounding solvent molecules or counter-ions (Cl⁻).

: Data Unavailability

Extensive research has been conducted to locate specific computational and theoretical data regarding the Natural Bond Orbital (NBO) analysis and charge distribution of this compound. Despite a thorough search of scientific literature and chemical databases, no dedicated studies containing detailed research findings or specific data tables for this particular compound could be identified.

General information on this compound is available from public databases. However, in-depth computational analyses, which are crucial for elucidating the electronic structure, charge distribution, and intra-molecular interactions through methods like NBO analysis, appear to be absent from the currently accessible scientific record. Such analyses would typically provide valuable data on atomic charges, orbital hybridization, and the nature of donor-acceptor interactions within the molecule.

The absence of this specific information prevents a detailed discussion and the creation of data tables as requested for the Natural Bond Orbital (NBO) Analysis and Charge Distribution section of the proposed article. While the principles of NBO analysis are well-established, their application to this compound has not been documented in the available literature.

Therefore, it is not possible to provide a comprehensive and scientifically accurate article on the computational and theoretical investigations of this compound that includes detailed research findings and data tables for the specified section. Further original research involving quantum chemical calculations would be necessary to generate the specific data required for such an analysis.

Analytical Methodologies for But 2 Yn 1 Amine Hydrochloride Non Biological Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying components within a mixture. For But-2-yn-1-amine (B3052429) hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like But-2-yn-1-amine hydrochloride. The method separates the primary compound from its impurities, allowing for accurate quantification. A typical HPLC method involves a reversed-phase approach.

A common setup for analyzing amine compounds involves a C18 column, which provides a non-polar stationary phase. The mobile phase is often a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol, run in a gradient or isocratic mode to ensure optimal separation. Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (around 200-220 nm) is often employed. Alternatively, derivatization with an agent like dansyl chloride can be used to attach a fluorescent tag, enabling highly sensitive detection by a fluorescence detector. nih.govhelsinki.fi

Table 1: Example HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the main compound from potential synthesis-related impurities and degradation products. The peak area of this compound relative to the total peak area of all components provides a quantitative measure of its purity.

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography is particularly suited for the analysis of volatile and thermally stable compounds. While this compound is a salt and non-volatile, it can be analyzed after conversion to its more volatile freebase form (But-2-yn-1-amine). This technique is excellent for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

The analysis of volatile amines by GC can be challenging due to their basic nature, which can lead to interactions with active sites in the GC system, resulting in poor peak shape (tailing). gcms.cz To overcome this, specialized columns, such as those with a base-deactivated stationary phase (e.g., Rtx-Volatile Amine), are employed. gcms.cz These columns are designed to minimize adsorptive interactions, ensuring sharp, symmetrical peaks and reproducible results. A flame ionization detector (FID) is commonly used as it provides excellent sensitivity for organic compounds.

Table 2: Illustrative GC Method Parameters for Volatile Impurity Profiling

| Parameter | Condition |

| Column | Rtx-Volatile Amine, 30 m x 0.32 mm ID, 1.0 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 280°C |

| Injection Mode | Split (e.g., 20:1) |

Spectrophotometric Quantification Methods

Spectrophotometry offers a rapid and cost-effective method for quantification. However, this compound does not possess a significant chromophore for absorption in the UV-Visible range, making direct spectrophotometry challenging. Therefore, indirect methods are typically employed. These methods often involve a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte.